Cas no 1227962-62-0 (Maritoclax)

マリトクラックス(Maritoclax)は、選択的Bcl-2阻害剤として開発された低分子化合物であり、特にがん治療におけるアポトーシス誘導能が注目されています。本品はBcl-2タンパク質との高い親和性を示し、がん細胞の生存メカニズムを特異的に阻害することで、従来の化学療法剤との相乗効果が期待されます。in vitroおよびin vivo試験において、骨髄性白血病や固形がん細胞株に対して顕著な抗腫瘍活性を確認。代謝安定性に優れ、バイオアベイラビリティの向上を目的とした構造最適化が施されています。現在、臨床試験段階において安全性と有効性の評価が進行中です。

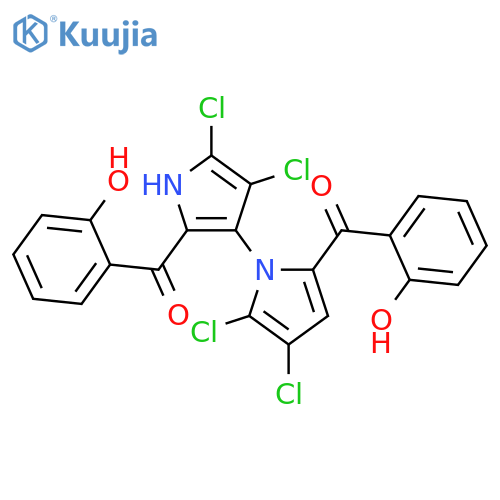

Maritoclax structure

商品名:Maritoclax

Maritoclax 化学的及び物理的性質

名前と識別子

-

- Maritoclax

- (±)-MARINOPYRROLE A

- (±)-Maritoclax

- 1,1′-(4,4′,5,5′-Tetrachloro[1,3′-bi-1H-pyrrole]-2,2′-diyl)bis[1-(2-hydroxyphenyl)-methanone

- 1,1'-(4,4',5,5'-Tetrachloro[1,3'-bi-1H-pyrrole]-2,2'-diyl)bis[1-(2-hydroxyphenyl)methanone]

- Marinopyrrole A

- CS-1973

- 1227962-62-0

- Maritoclax; ( inverted exclamation markA)-Marinopyrrole

- (-)-marinopyrrole A

- 2-[4,4',5,5'-TETRACHLORO-2'-(2-HYDROXYBENZOYL)-1'H-[1,3'-BIPYRROLE]-2-CARBONYL]PHENOL

- NSC775790

- CHEMBL3393621

- SCHEMBL12320854

- Methanone, 1,1'-(4,4',5,5'-tetrachloro[1,3'-bi-1H-pyrrole]-2,2'-diyl)bis[1-(2-hydroxyphenyl)-

- (-)-Maritoclax

- 1010732-14-5

- (4,4',5,5'-tetrachloro-1'H-1,3'-bipyrrole-2,2'-diyl)bis[(2-hydroxyphenyl)methanone]

- s7126

- Marinopyrrole A (Maritoclax)

- NSC-775790

- CHEBI:66678

- EX-A4638

- CCG-269775

- NSC-781008

- HY-15613

- (4,4',5,5'-tetrachloro-1'H-[1,3'-bipyrrole]-2,2'-diyl)bis((2-hydroxyphenyl)methanone)

- NSC781008

- Q27135298

- BDBM50266967

- DA-65250

- NCGC00390598-03

- BS-14779

- AKOS025293495

- [4,5-dichloro-1-[4,5-dichloro-2-(2-hydroxybenzoyl)-1H-pyrrol-3-yl]pyrrol-2-yl]-(2-hydroxyphenyl)methanone

- D83655

-

- MDL: N/A

- インチ: InChI=1S/C22H12Cl4N2O4/c23-12-9-13(19(31)10-5-1-3-7-14(10)29)28(22(12)26)18-16(24)21(25)27-17(18)20(32)11-6-2-4-8-15(11)30/h1-9,27,29-30H

- InChIKey: QYPJBTMRYKRTFG-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=CC=C1C(C2=C(N3C(C(C4=CC=CC=C4O)=O)=CC(Cl)=C3Cl)C(Cl)=C(Cl)N2)=O

計算された属性

- せいみつぶんしりょう: 509.952168g/mol

- どういたいしつりょう: 507.955118g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 5

- 複雑さ: 715

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 8

- トポロジー分子極性表面積: 95.3Ų

じっけんとくせい

- 密度みつど: 1.62±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 205-207 ºC

- ようかいど: Insuluble (2.6E-6 g/L) (25 ºC),

Maritoclax 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DC10639-250 mg |

Marinopyrrole A (Maritoclax) |

1227962-62-0 | >98% | 250mg |

$1000.0 | 2022-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M61720-10mg |

Marinopyrrole A |

1227962-62-0 | 10mg |

¥1806.0 | 2021-09-08 | ||

| MedChemExpress | HY-15613-100mg |

Maritoclax |

1227962-62-0 | 99.50% | 100mg |

¥7900 | 2024-07-21 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11944-10 mg |

Maritoclax |

1227962-62-0 | 97.70% | 10mg |

¥1480.00 | 2022-02-28 | |

| MedChemExpress | HY-15613-50mg |

Maritoclax |

1227962-62-0 | 99.50% | 50mg |

¥5900 | 2024-07-21 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11944-5 mg |

Maritoclax |

1227962-62-0 | 97.70% | 5mg |

¥845.00 | 2022-02-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11944-25 mg |

Maritoclax |

1227962-62-0 | 97.70% | 25mg |

¥3108.00 | 2022-02-28 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15202-100mg |

Marinopyrrole A |

1227962-62-0 | 98% | 100mg |

¥9140.00 | 2023-09-09 | |

| Biosynth | CZB96262-50 mg |

Maritoclax |

1227962-62-0 | 50mg |

$1,081.50 | 2023-01-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JS487-2mg |

Maritoclax |

1227962-62-0 | 97% | 2mg |

761CNY | 2021-05-07 |

Maritoclax 関連文献

-

Jamie E. Smyth,Nicholas M. Butler,Paul A. Keller Nat. Prod. Rep. 2015 32 1562

-

Ping Cheng,Derrick L. J. Clive,Shimal Fernandopulle,Zhenhua Chen Chem. Commun. 2013 49 558

-

Majid M. Heravi,Vahideh Zadsirjan,Pegah Saedi,Tayebeh Momeni RSC Adv. 2018 8 40061

-

Chambers C. Hughes Nat. Prod. Rep. 2021 38 1684

-

P. Schneider,G. Schneider Chem. Commun. 2017 53 2272

1227962-62-0 (Maritoclax) 関連製品

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1227962-62-0)Maritoclax

清らかである:99%/99%

はかる:50mg/100mg

価格 ($):159.0/270.0